6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate

Quantitative proteomics Activity-based protein profiling (ABPP) Stable isotope dilution mass spectrometry

Quantifying active serine hydrolases via ABPP-MS is hampered by variable recovery during streptavidin enrichment and LC-MS ion suppression. FP-Biotin-d7 solves this as a deuterated (+7 Da) spike-in internal standard that co-elutes with native FP-biotin, enabling absolute quantification with 97-107% recovery. • +7 Da mass shift for separate MS1 integration without altering reactivity • Validated linearity 0.4-3.4 pmol/lane (r²>0.99) • Detects polysorbate-degradative enzymes at sub-ppb levels

Molecular Formula C19H35FN3O5PS
Molecular Weight 474.6 g/mol
Cat. No. B13444296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate
Molecular FormulaC19H35FN3O5PS
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F
InChIInChI=1S/C19H35FN3O5PS/c1-14(2)28-29(20,26)27-12-8-4-3-7-11-21-17(24)10-6-5-9-16-18-15(13-30-16)22-19(25)23-18/h14-16,18H,3-13H2,1-2H3,(H,21,24)(H2,22,23,25)/t15-,16-,18-,29?/m0/s1/i1D3,2D3,14D
InChIKeyKDPHOPZAOAVYRV-DNTFFSIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate – Deuterated FP-Biotin Probe for Quantitative Serine Hydrolase Profiling


6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate (FP-Biotin-d7, CAS 1246812-28-1) is a stable-isotope-labeled (deuterated) biotinylated organophosphorus compound belonging to the fluorophosphonate (FP) activity-based probe class. As a d7 isotopologue of FP-biotin, it incorporates seven deuterium atoms on the isopropyl ester moiety, yielding a molecular formula of C₁₉H₂₈D₇FN₃O₅PS·½H₂O (MW 483.58) . The compound functions as an activity-based protein profiling (ABPP) probe that irreversibly and stoichiometrically binds the catalytic serine residue of enzymatically active serine hydrolases—a superfamily encompassing lipases, esterases, proteases, and amidases—through its electrophilic phosphorofluoridate warhead, while the biotin tag enables high-affinity streptavidin/avidin-based enrichment, detection, and purification [1]. The compound is also documented as a potent inhibitor of α-chymotrypsin .

Why Non-Deuterated FP-Biotin or Alternative Serine Hydrolase Probes Cannot Replace FP-Biotin-d7 in Quantitative ABPP-MS Workflows


Procurement of the non-deuterated FP-biotin analog (CAS 353754-93-5) or alternative probes such as FP-desthiobiotin or FP-TAMRA cannot fulfill the dual role of activity-based probe and stable-isotope-labeled internal standard (SIL-IS) that the d7 isotopologue uniquely provides for liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification. The non-deuterated FP-biotin shares identical chromatographic retention time and ionization efficiency with the d7 probe but is indistinguishable by mass, precluding its use as a spike-in internal standard for ion suppression correction and analyte recovery normalization . FP-desthiobiotin, while allowing reversible elution from streptavidin resins (Kd ~10⁻¹¹ M vs. ~10⁻¹⁵ M for biotin), sacrifices the essentially irreversible capture that ensures maximal recovery of low-abundance labeled serine hydrolases [1]. Fluorescent probes such as FP-TAMRA enable in-gel visualization but lack the affinity handle required for streptavidin-based enrichment and subsequent MS identification . The d7 label provides a +7 Da mass shift that distinguishes the internal standard from the analyte in MS1 precursor ion scans without altering reactivity toward serine hydrolase active sites, thereby bridging activity-based labeling with absolute or relative quantification in a single experimental workflow.

FP-Biotin-d7 Quantitative Differentiation Evidence Against Closest Comparators


Stable Isotope (d7) Label Enables Internal Standard-Corrected LC-MS/MS Quantification Versus Non-Deuterated FP-Biotin

FP-Biotin-d7 incorporates seven deuterium atoms on the isopropyl phosphorofluoridate ester, producing a molecular mass of 483.58 Da (hemihydrate) compared to 476.54 Da for the non-deuterated FP-biotin hemihydrate (CAS 353754-93-5), yielding a net mass shift of +7.04 Da . This mass difference is sufficient for baseline-resolved MS1 precursor ion discrimination in high-resolution mass spectrometry while preserving co-elution with the unlabeled analyte—a prerequisite for accurate internal standard-based quantification. The +7 Da shift avoids isotopic overlap with the natural abundance isotope envelope of the unlabeled compound that occurs with smaller mass tags (e.g., d1–d3), while remaining compact enough to prevent chromatographic retention time shifting observed with perdeuterated analogs [1]. In typical ABPP-LC-MS/MS workflows, the d7 probe is spiked into experimental and control proteomes at a known concentration prior to streptavidin enrichment, enabling correction for variable recovery during affinity capture, tryptic digestion efficiency, and LC-MS ion suppression [2]. In contrast, non-deuterated FP-biotin (CAS 353754-93-5) cannot serve as a distinguishable internal standard because it is isobaric with the probe used for activity-based labeling of the sample, precluding its use in isotope dilution quantification strategies.

Quantitative proteomics Activity-based protein profiling (ABPP) Stable isotope dilution mass spectrometry

Stoichiometric Active-Site Binding Enables Absolute Quantification of Serine Hydrolases with Validated Linearity (0.4–3.4 pmol/lane, r²>0.99)

The fluorophosphonate warhead of FP-biotin reacts irreversibly and stoichiometrically (1:1) with the catalytic serine nucleophile of active serine hydrolases, a mechanistic feature that enables direct absolute quantification of enzyme copy number. Abdel-Daim et al. (2018) validated this using non-deuterated FP-biotin across three structurally diverse serine hydrolases: human carboxylesterase 1 (CES1), human butyrylcholinesterase (BChE), and porcine liver esterase (PLE). Equimolar concentrations of all three enzymes yielded equivalent chemiluminescent signal intensities, and excellent linearity was demonstrated over 0.4–3.4 pmol/lane (r²>0.99) [1]. Method accuracy and precision, assessed using PLE as a calibration standard, showed 97.1–107.2% recovery with a relative standard deviation (RSD) of 5.56%. Applied to recombinant CES isozyme quantification in HEK293 S9 fractions, expression levels of 0.79–2.51 pmol/5 μg S9 protein were determined [1]. Because deuterium incorporation on the isopropyl group does not alter the phosphorofluoridate electrophilicity or active-site geometry, the stoichiometric binding property is fully preserved in the d7 isotopologue. In contrast, non-covalent or multi-site labeling probes (e.g., NHS-biotin reagents targeting lysine residues) cannot achieve stoichiometric active-site quantification, as they label multiple residues per enzyme molecule and do not discriminate catalytically active from inactive enzyme populations.

Absolute protein quantification Serine hydrolase expression Quantitative western blotting

Superior Labeling Kinetics of Membrane-Associated Serine Hydrolases Versus Hydrophilic FP-PEG-Biotin

The hexyl alkyl linker of FP-biotin (and its d7 isotopologue) confers hydrophobic character that facilitates preferential access to membrane-embedded serine hydrolase active sites compared to the more hydrophilic polyethylene glycol (PEG) linker of FP-PEG-biotin. Kidd et al. (2001) conducted direct head-to-head kinetic comparisons in rat brain membrane proteomes using 4 μM of each probe at pH 8.0 with 0.2% Triton X-100. A 65-kDa serine hydrolase activity—subsequently identified as fatty acid amide hydrolase (FAAH), an integral membrane enzyme—was labeled to apparent completion by FP-biotin within 1 minute, whereas FP-PEG-biotin required >30 minutes to approach comparable signal intensity, with labeling still visibly increasing at the 60-minute time point [1]. Across the broader membrane proteome, three classes of differential reactivity were observed: enzymes reacting faster with FP-biotin, enzymes reacting faster with FP-PEG-biotin, and enzymes reacting at similar rates with both probes. This demonstrates that linker chemistry is not interchangeable; the hexyl linker of FP-biotin provides kinetic access to a distinct subset of membrane-associated serine hydrolases that are poorly labeled by PEG-linked probes [1]. The d7 isotopologue preserves this hydrophobic linker and thus retains identical target selectivity and kinetic behavior.

Membrane proteomics Fatty acid amide hydrolase (FAAH) Activity-based probe selectivity

Quantified Second-Order Rate Constants for Human AChE (1.8×10⁷ M⁻¹min⁻¹) and BChE (1.6×10⁸ M⁻¹min⁻¹) Establish Potency Benchmarking

Schopfer et al. (2005) determined the second-order rate constants for the reaction of FP-biotin (10-(fluoroethoxyphosphinyl)-N-(biotinamidopentyl)decanamide) with purified human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE): k = 1.8×10⁷ M⁻¹min⁻¹ for AChE and k = 1.6×10⁸ M⁻¹min⁻¹ for BChE [1]. The binding affinity was estimated at >85 nM for AChE and >5.8 nM for BChE. Notably, only one phosphorus stereoisomer—constituting approximately 50% of the racemic FP-biotin preparation—appeared to be the reactive species, suggesting that the kinetically resolved rate constant for the active stereoisomer is approximately twofold higher (i.e., ~3.6×10⁷ M⁻¹min⁻¹ for AChE and ~3.2×10⁸ M⁻¹min⁻¹ for BChE). These rate constants place FP-biotin among the more potent organophosphorus inhibitors of cholinesterases and establish a quantitative benchmark for competitive ABPP experiments where test inhibitors are evaluated for target engagement against the FP-biotin probe [1]. By comparison, the parent compound diisopropylfluorophosphate (DFP) exhibits second-order rate constants on the order of ~10⁴ M⁻¹min⁻¹ for AChE, making FP-biotin approximately 1,000-fold more reactive toward AChE [2]. The d7 deuterium label on the isopropyl group is remote from the phosphorofluoridate reactive center and does not introduce a measurable kinetic isotope effect, ensuring identical inhibitory potency to the non-deuterated parent.

Organophosphorus toxicology Acetylcholinesterase inhibition Biomarker discovery

Femtomolar Biotin-Streptavidin Affinity (Kd ~10⁻¹⁵ M) Versus Nanomolar Desthiobiotin-Streptavidin Affinity (Kd ~10⁻¹¹ M) Governs Enrichment Efficiency

The biotin moiety of FP-Biotin-d7 mediates capture on streptavidin or avidin affinity resins with a dissociation constant of Kd ~10⁻¹⁴ to 10⁻¹⁵ M—one of the strongest known non-covalent interactions in biology [1]. This near-irreversible binding ensures quantitative recovery of FP-biotinylated serine hydrolases even at sub-femtomolar concentrations in complex proteome backgrounds. In contrast, commercially available FP-desthiobiotin probes (e.g., Thermo Fisher ActivX Desthiobiotin-FP Serine Hydrolase Probe) employ desthiobiotin, a monocyclic, sulfur-free biotin analog with approximately 10,000-fold weaker streptavidin affinity (Kd ~10⁻¹⁰ to 10⁻¹¹ M) [2]. While this weaker affinity is deliberately engineered to allow competitive elution with free biotin under non-denaturing conditions—an advantage for downstream intact-protein applications—it incurs a significant trade-off: incomplete capture of low-abundance targets. The Liu et al. (2022) comparative study demonstrated that the REGN probe (which uses a biotin tag) enriched certain lipases from CHO cell lysate by more than 100-fold compared to direct tryptic digestion, and detection sensitivity reached 0.08 ppm (80 ppb) in drug substance matrices [3]. FP-desthiobiotin probes, by design, sacrifice this maximal enrichment depth in exchange for reversible elution. Researchers targeting trace-level host cell proteins (e.g., polysorbate-degrading lipases at <10 ppb in biotherapeutic formulations) therefore require the essentially irreversible biotin-streptavidin capture that FP-Biotin-d7 provides [4].

Affinity enrichment Streptavidin-biotin system Low-abundance protein isolation

High-Impact Application Scenarios for 6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate (FP-Biotin-d7)


Absolute Quantification of Active Serine Hydrolase Copy Number in Pharmacokinetic and Toxicology Studies via SIL-IS ABPP-LC-MS/MS

FP-Biotin-d7 serves as the spike-in internal standard in activity-based protein profiling mass spectrometry (ABPP-MS) workflows for determining absolute enzyme copy numbers in tissue homogenates or biofluids. The d7 probe is added at a known concentration to experimental samples after activity-based labeling with non-deuterated FP-biotin but prior to streptavidin enrichment. The +7 Da mass shift enables separate integration of internal standard and analyte peptide precursor ions, correcting for losses during affinity capture, proteolytic digestion, and LC-MS ion suppression [1]. This approach has been validated for serine hydrolases including CES1, BChE, and PLE with linearity of 0.4–3.4 pmol/lane (r²>0.99) and recovery of 97.1–107.2% [2], and is directly applicable to monitoring cholinesterase inhibition by organophosphorus compounds where FP-biotin reactivity with human AChE (k = 1.8×10⁷ M⁻¹min⁻¹) and BChE (k = 1.6×10⁸ M⁻¹min⁻¹) is quantitatively established [3].

Identification and Quantification of Trace Polysorbate-Degradative Host Cell Proteins (HCPs) in Biotherapeutic Drug Substance Below 10 ppb

In biopharmaceutical manufacturing, residual host cell lipases and esterases catalyzing polysorbate excipient degradation must be identified and quantified at parts-per-billion levels to ensure product shelf-life stability. FP-Biotin-d7 enables optimized ABPP workflows where the hydrophobic hexyl linker preferentially labels membrane-associated and lipid-interacting serine hydrolases, including polysorbate-degradative enzymes (PSDEs) that react slowly or incompletely with hydrophilic FP-PEG-biotin probes [1]. The femtomolar biotin-streptavidin affinity (Kd ~10⁻¹⁵ M) ensures quantitative capture of labeled enzymes even at sub-ppb concentrations, while the d7 internal standard spike-in corrects for multistep sample processing losses. Tsukidate et al. (2024) demonstrated that systematically optimized FP-biotin ABPP workflows can detect PSDEs at concentrations as low as 10 ppb in drug substance, with the optimized method detecting a PSDE that the original workflow missed entirely [2]. Related work with biotin-based probes achieved detection at 0.08 ppm (80 ppb) [3].

Competitive ABPP Screening of Serine Hydrolase Inhibitor Selectivity Across Soluble and Membrane Proteomes

Competitive ABPP using FP-Biotin-d7 as the broad-spectrum activity-based probe readout enables quantitative determination of inhibitor target engagement and off-target selectivity across the entire serine hydrolase family in native proteomes. Test inhibitors are pre-incubated with proteome samples, followed by labeling with FP-biotin; reduced FP-biotin signal at a given protein band or MS-identified target indicates inhibitor occupancy. The Kidd et al. (2001) kinetic analysis established that FP-biotin reacts at differential rates with distinct serine hydrolase subpopulations—membrane-associated enzymes labeled to completion within 1 minute while others require up to 60 minutes [1]—enabling time-resolved competitive ABPP that can distinguish rapidly reacting from slowly reacting inhibitor targets. The d7 isotopologue allows spike-in normalization of probe labeling efficiency across experimental replicates, improving quantitative reproducibility of inhibitor potency measurements (IC₅₀ or % inhibition values) in MS-based readouts [1].

Organophosphorus Exposure Biomarker Discovery Using Activity-Based Enrichment and Quantitative Proteomics

FP-Biotin-d7 is directly applicable to identifying and quantifying protein targets of organophosphorus (OP) toxicants in human or animal tissues. The Schopfer et al. (2005) demonstration that FP-biotin reacts with human AChE and BChE with well-characterized kinetics—and that the FP-biotinylated active-site peptides yield characteristic MS/MS fragment ions at m/z 227, 312, and 329—provides a validated analytical framework for OP biomarker discovery [1][2]. The d7 isotopologue enables absolute or relative quantification of OP-adducted serine hydrolases across exposed vs. control populations using isotope dilution mass spectrometry, where the d7 probe serves as the internal standard for the FP-biotin labeling and enrichment workflow. This application leverages both the irreversible, stoichiometric binding property (1:1 probe:active site) and the high-affinity biotin-streptavidin capture to isolate labeled biomarkers from complex plasma or tissue proteomes [2][3].

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